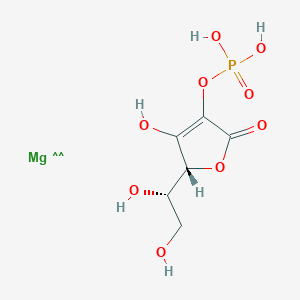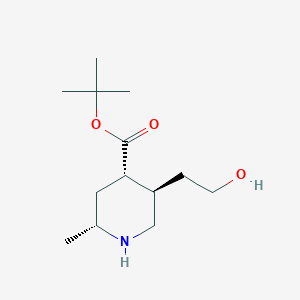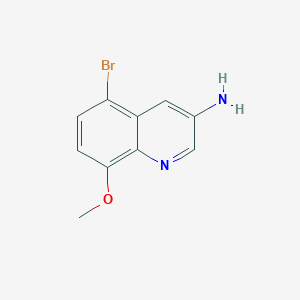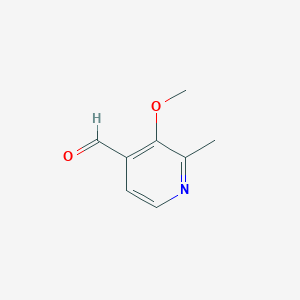![molecular formula C32H37N2NaO8S2 B12331386 sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12331386.png)
sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5 carboxylic acid is a water-soluble dye belonging to the cyanine family. It is primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is known for its high photostability, broad pH tolerance, and excellent aqueous solubility, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 carboxylic acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:
Condensation Reaction: Indole derivatives are reacted with reactive intermediates such as aldehydes or ketones under acidic conditions to form the core cyanine structure.
Sulfonation: The core structure is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups, enhancing the water solubility of the dye.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dye can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the dye molecule.
Oxidation and Reduction: The dye can undergo redox reactions, altering its electronic properties and fluorescence characteristics.
Conjugation Reactions: It can form covalent bonds with biomolecules through reactions with functional groups such as amines, thiols, and hydroxyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or water.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Conjugation: Reagents such as N-hydroxysuccinimide esters or maleimides are used to facilitate conjugation with biomolecules.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and oligonucleotides, which are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
Sulfo-Cyanine5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and visualizing cellular components, proteins, and nucleic acids.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular diagnostics, to detect biomarkers and pathogens.
Mechanism of Action
Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of labeled molecules. The molecular targets include peptides, proteins, and nucleic acids, which are labeled through covalent conjugation. The pathways involved include energy transfer and fluorescence resonance energy transfer (FRET), enabling the study of molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine3 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Cy5 carboxylic acid
Uniqueness
Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, broad pH tolerance, and excellent aqueous solubility. Compared to other cyanine dyes, it offers superior performance in fluorescence imaging and biochemical assays, making it a preferred choice for many researchers .
Properties
Molecular Formula |
C32H37N2NaO8S2 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B12331333.png)

![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)

![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)

![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)

